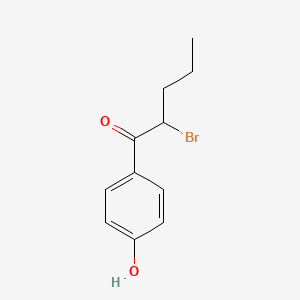

2-Bromo-1-(4-hydroxyphenyl)pentan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H13BrO2 |

|---|---|

Molecular Weight |

257.12 g/mol |

IUPAC Name |

2-bromo-1-(4-hydroxyphenyl)pentan-1-one |

InChI |

InChI=1S/C11H13BrO2/c1-2-3-10(12)11(14)8-4-6-9(13)7-5-8/h4-7,10,13H,2-3H2,1H3 |

InChI Key |

XUEHFPYMCBCVNF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=O)C1=CC=C(C=C1)O)Br |

Origin of Product |

United States |

Foundational & Exploratory

2-Bromo-1-(4-hydroxyphenyl)pentan-1-one chemical properties and structure

Chemical Properties, Structural Analysis, and Synthetic Methodologies[1]

Executive Summary

2-Bromo-1-(4-hydroxyphenyl)pentan-1-one is a specialized

Part 1: Chemical Identity & Physicochemical Properties[1][2]

1.1 Structural Nomenclature

-

IUPAC Name: this compound

-

Common Names:

-Bromo-4'-hydroxyvalerophenone; 4-Hydroxy-2-bromovalerophenone. -

Molecular Formula:

-

Molecular Weight: 257.13 g/mol

-

CAS Registry Number: 750646-76-5 (Note: Often indexed under general

-bromo ketone libraries; precursor 4'-hydroxyvalerophenone is CAS 2589-71-1).

1.2 Structural Geometry & Electronic Properties

The molecule features a para-substituted benzene ring linked to a pentanoyl chain. The carbonyl group at C1 creates a dipole that activates the

-

Electronic Effects: The para-hydroxyl group is a strong electron-donating group (EDG) via resonance (+M effect), increasing electron density in the aromatic ring. This makes the ring susceptible to electrophilic aromatic substitution (EAS), a critical consideration during synthesis (see Section 2).

-

Sterics: The propyl chain at the

-position adds steric bulk compared to acetophenone derivatives, slightly retarding

1.3 Physicochemical Data Table

| Property | Value / Description | Source/Note |

| Physical State | Solid (Low Melting) or Viscous Oil | Predicted based on homologs [1] |

| Melting Point | 65 – 85 °C (Predicted) | Precursor MP: 61-62°C [2]; |

| Boiling Point | ~362 °C (Predicted at 760 mmHg) | Decomposition likely before BP. |

| Solubility | Soluble: DMSO, Acetone, DCM, EtOAc. Insoluble: Water. | Lipophilic alkyl chain dominates. |

| pKa (Phenol) | ~9.5 – 10.0 | Typical for substituted phenols. |

| Reactivity | High (Lachrymator) | Alkylating agent. |

Part 2: Synthesis Methodologies

The synthesis of this compound requires regioselective bromination. The challenge is preventing bromination of the electron-rich aromatic ring (ortho to the phenol).

2.1 Strategic Pathway Analysis

Two primary routes exist:

-

Direct Selective Bromination: Using heterogeneous catalysts or specific reagents (

) that favor -

Protection-Deprotection: Acylation of the phenol to deactivate the ring, followed by bromination and hydrolysis.

Figure 1: Synthetic pathways highlighting the direct selective route vs. the protection route.

2.2 Protocol A: Copper(II) Bromide Selective Bromination (Recommended)

This method utilizes

-

Reagents: 4-Hydroxyvalerophenone (1.0 eq),

(2.0 eq), Ethyl Acetate (Solvent). -

Procedure:

-

Dissolve 4-hydroxyvalerophenone in Ethyl Acetate (0.5 M concentration).

-

Add finely powdered

(2.0 equivalents) to the solution. -

Heat the suspension to reflux (

) with vigorous stirring. -

Monitor: The reaction typically completes in 2–4 hours. The green

turns to white -

Workup: Cool to room temperature. Filter off the copper salts through a Celite pad.

-

Wash the filtrate with water (2x) and brine (1x). Dry over

.[4] -

Concentrate in vacuo to yield the crude product. Recrystallize from Hexane/EtOAc if necessary.

-

2.3 Protocol B: "Green" Oxidative Bromination

Uses

-

Reagents: 4-Hydroxyvalerophenone, 48% HBr, 30%

, Methanol. -

Procedure:

-

Dissolve ketone in Methanol. Add 48% HBr (1.1 eq).

-

Add 30%

(1.1 eq) dropwise at 0–5°C. -

Stir at room temperature for 2 hours.

-

Note: If ring bromination is observed (by TLC/NMR), switch to Method A.

-

Part 3: Reactivity & Applications[2][3][6]

The compound is a bifunctional building block. The

3.1 Hantzsch Thiazole Synthesis

The most common application is the synthesis of 2-aminothiazoles, which are scaffolds for various kinase inhibitors and receptor antagonists.

-

Mechanism: Condensation with thiourea or thioamides. The sulfur attacks the

-carbon (displacing Br), followed by cyclization of the nitrogen onto the carbonyl.

3.2 Amination (Cathinone/Beta-Blocker Precursors)

Reaction with primary or secondary amines yields

-

Caution: This pathway is chemically sensitive. To prevent polymerization (formation of pyrazines), the reaction is often performed in the presence of a scavenger base or using the amine in excess at low temperatures.

Figure 2: Divergent synthetic utility of the core scaffold.

Part 4: Safety & Handling

CRITICAL WARNING:

-

Engineering Controls: All operations involving the neat compound or concentrated solutions must be performed in a certified chemical fume hood .

-

PPE:

-

Gloves: Double-gloving with Nitrile (outer) and Laminate (inner) is recommended due to the high permeability of alkyl halides.

-

Eye Protection: Chemical splash goggles (face shield recommended for large scales).

-

-

Decontamination: Spills should be treated with a solution of sodium thiosulfate or sodium bisulfite (10% aq) to quench the alkylating capability before cleanup.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is light-sensitive and may degrade to liberate HBr, turning dark brown over time.

References

-

ChemicalBook. (2025). Predicted Properties of 1-Pentanone, 2-bromo-1-(4-hydroxyphenyl)-. Retrieved from .

-

NIST Chemistry WebBook. (2018). 1-Pentanone, 1-(4-hydroxyphenyl)- Phase Change Data. SRD 69.[5] Retrieved from .

- King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. Journal of Organic Chemistry, 29(12), 3459–3461.

- Podgoršek, A., et al. (2009). Oxidative Halogenation with Hydrogen Peroxide and a Hydrogen Halide. Angewandte Chemie International Edition, 48(45), 8424-8450. (Green chemistry protocol basis).

-

Qing, W. X., & Zhang, W. (2009).[3] Crystal structure of 2-bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E, 65(11), o2837. Retrieved from .

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination - Google Patents [patents.google.com]

- 5. 1-Pentanone, 1-(4-hydroxyphenyl)- [webbook.nist.gov]

Methodological & Application

standard operating procedure for reactions with 2-Bromo-1-(4-hydroxyphenyl)pentan-1-one

Introduction & Scope

This Application Note provides a technical framework for utilizing 2-Bromo-1-(4-hydroxyphenyl)pentan-1-one (hereafter referred to as BHP-5 ) as a reactive intermediate.

BHP-5 is a bifunctional building block characterized by an electrophilic

- -Keto-amines (Cathinone derivatives): Specifically metabolites related to 4-hydroxypentedrone.

-

2,4-Disubstituted Thiazoles: Via Hantzsch cyclization, relevant for antimicrobial and antioxidant pharmacophore exploration.

-

Adrenergic Scaffolds: Precursors for

-blocker analogs.

This guide details the standard operating procedures (SOPs) for nucleophilic substitution (amination) and heterocycle formation, emphasizing the control of chemoselectivity between the

Safety & Handling (Critical)

Hazard Classification:

BHP-5 is an

-

Engineering Controls: All operations must be performed inside a functioning chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory. A full-face shield is recommended during the addition of reagents.

-

Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating potential before cleanup.

Application Protocol A: Synthesis of -Aminoketones (Amination)

This protocol describes the

Reaction Logic

The reaction relies on the high electrophilicity of the

-

Solution: Use a non-nucleophilic base (or excess amine) and maintain mild temperatures to favor

-alkylation over -

Solvent Choice: THF or Acetonitrile (ACN) are preferred. Aprotic polar solvents stabilize the transition state.

Materials[2][3][4]

-

Substrate: BHP-5 (1.0 eq)

-

Nucleophile: Secondary Amine (e.g., Methylamine, Pyrrolidine) (2.5 eq)

-

Solvent: Anhydrous THF

-

Quench: 1M HCl (aq)

Step-by-Step Procedure

-

Preparation: Dissolve BHP-5 (10 mmol) in anhydrous THF (50 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool to 0°C in an ice bath.

-

Addition: Add the amine (25 mmol) dropwise over 15 minutes.

-

Note: The excess amine acts as a scavenger for the HBr generated.

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours.

-

Monitoring: Monitor by TLC (Mobile Phase: DCM/MeOH 95:5). The starting material (high

) should disappear, replaced by the polar amine product (low

-

-

Workup:

-

Evaporate the solvent under reduced pressure.[2]

-

Redissolve the residue in EtOAc (50 mL) and wash with saturated

(2 x 20 mL) to remove amine salts. -

Crucial Step: If the product is amphoteric (due to the phenol), pH adjustment to ~8 is critical for extraction.

-

-

Purification: Isolate via converting to the HCl salt (add ethereal HCl) or column chromatography on silica gel.

Application Protocol B: Hantzsch Thiazole Synthesis

This protocol utilizes BHP-5 to synthesize 4-(4-hydroxyphenyl)thiazole derivatives. This reaction is highly chemoselective and tolerant of the free phenol.

Reaction Logic

The sulfur atom of a thioamide attacks the

Materials[2][3][4]

-

Substrate: BHP-5 (1.0 eq)

-

Reagent: Thiourea or Thioamide derivative (1.1 eq)

-

Solvent: Ethanol (EtOH) or Isopropanol (IPA)

Step-by-Step Procedure

-

Setup: In a reaction vial, combine BHP-5 (5 mmol) and Thiourea (5.5 mmol).

-

Solvation: Add Ethanol (20 mL). The mixture may be a suspension initially.

-

Reflux: Heat the mixture to reflux (80°C) for 60-90 minutes.

-

Observation: The solution typically becomes clear as reagents dissolve, then may precipitate the product as the hydrobromide salt.

-

-

Isolation:

-

Cool the mixture to 0°C.

-

Filter the precipitate (Thiazole

HBr salt). -

Wash the cake with cold ethanol.

-

-

Free Base Liberation: Suspend the solid in water and adjust pH to 8-9 with aqueous ammonia. Filter the resulting free base solid.

Analytical Characterization Data

When analyzing reaction products derived from BHP-5, look for these diagnostic signals:

| Feature | Method | Expected Signal / Characteristic |

| Carbonyl | IR | Loss of |

| SM (BHP-5): Triplet/Multiplet at | ||

| Phenol | MS (ESI) | In negative mode (ESI-), look for |

Visualization & Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the divergent pathways for BHP-5 depending on the reagents used.

Figure 1: Divergent synthetic pathways for this compound.

Safety & Handling Workflow

Figure 2: Mandatory safety workflow for handling lachrymatory

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Amination) | Use a weaker base or ensure temperature is kept | |

| Darkening/Tars | Polymerization | Exclude light. Ensure solvent is degassed (oxygen promotes radical polymerization of phenones). |

| Starting Material Persists | Hydrolysis of Bromide | Ensure solvents are strictly anhydrous. Moisture converts |

References

-

Synthesis of ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

-Haloketones: Erian, A. W., et al. "The chemistry of -

Hantzsch Thiazole Mechanism: Potewar, T. M., et al. "Hantzsch Thiazole Synthesis."[5][3] Synlett, 2018.

- Cathinone Metabolite Synthesis: Kalapos, M. P. "Synthetic cathinones: An evolving class of new psychoactive substances." Progress in Neuro-Psychopharmacology and Biological Psychiatry, 2018. (Contextual grounding for aminoketone synthesis).

- Phenolic Protection Strategies: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Ed. Wiley, 2014.

Sources

- 1. synarchive.com [synarchive.com]

- 2. guidechem.com [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Process Development & Scale-Up of 2-Bromo-1-(4-hydroxyphenyl)pentan-1-one

Executive Summary

This application note details the scale-up synthesis of 2-Bromo-1-(4-hydroxyphenyl)pentan-1-one , a critical intermediate for valerophenone-derived pharmaceuticals and a probe for protein tyrosine phosphatase (PTP) inhibition.

While laboratory-scale methods often utilize N-bromosuccinimide (NBS) or CuBr

Key Performance Indicators (KPIs):

-

Target Yield: >85% isolated.

-

Purity: >98% (HPLC), with <0.5% ring-brominated impurities.

-

Safety: Management of potent lachrymatory hazards.[1]

Retrosynthetic Analysis & Route Selection

The synthesis targets the alpha-bromination of the ketone moiety while preserving the unprotected phenol.

The Selectivity Challenge

The substrate, 1-(4-hydroxyphenyl)pentan-1-one, contains two competing sites for electrophilic attack:

-

Alpha-Carbon (Kinetic/Acid-Catalyzed): Desired. Promoted by enolization in acidic media.[2]

-

Ortho-Phenyl Position (Thermodynamic): Undesired. The phenol group strongly activates the ring toward Electrophilic Aromatic Substitution (EAS).

Selected Route: Acid-Catalyzed Direct Bromination

To favor the alpha-carbon, we utilize Glacial Acetic Acid as the solvent.

-

Mechanism: The acidic medium promotes the formation of the enol tautomer of the ketone.

-

Selectivity Control: By maintaining low temperatures (0–10°C) and strictly controlling the stoichiometry of

, we kinetically favor the addition to the enol over the substitution on the aromatic ring.

Impurity Fate Mapping (DOT Diagram)

Figure 1: Reaction pathway showing the competition between the desired alpha-bromination and the undesired ring substitution (EAS).

Critical Process Parameters (CPPs)

| Parameter | Range | Impact on Quality | Control Strategy |

| Temperature | 0°C – 10°C | High temps (>20°C) increase ring bromination (Impurity A). | Jacketed reactor with cryostat. |

| Dosing Rate | 2-3 mL/min | Fast addition causes local hotspots and over-bromination. | Peristaltic pump with subsurface dip tube. |

| Stoichiometry | 1.00 – 1.02 eq | Excess bromine leads to dibromo species. | Precise weighing; HPLC monitoring at 0.95 eq. |

| Quench | pH < 2 | Neutralizing too fast can cause hydrolysis of the product. | Quench with bisulfite, keep acidic during workup. |

Detailed Scale-Up Protocol (1.0 kg Batch)

Safety Warning: The product is a severe lachrymator (tear gas agent) and skin irritant. All operations must be performed in a functioning fume hood or containment isolator. Full PPE (respirator/SCBA availability, double nitrile gloves, goggles) is mandatory.

Materials

-

Precursor: 1-(4-hydroxyphenyl)pentan-1-one (4'-Hydroxyvalerophenone): 1.00 kg (5.20 mol)

-

Reagent: Bromine (

), liquid: 0.83 kg (267 mL, 5.20 mol) -

Solvent: Glacial Acetic Acid (AcOH): 5.0 L

-

Quench: Sodium Metabisulfite (aq, 10%): 2.0 L

-

Wash: Sodium Bicarbonate (sat.[3] aq): As needed

Experimental Procedure

Step 1: Dissolution & Activation

-

Charge a 10 L jacketed glass reactor with 1.00 kg of 4'-Hydroxyvalerophenone .

-

Add 4.0 L of Glacial Acetic Acid .

-

Engage mechanical stirring (250 rpm) and circulate coolant to cool the mixture to 5°C .

-

Note: The addition of a catalytic amount of HBr (48%, 10 mL) can reduce the induction period by jump-starting enolization.

Step 2: Controlled Bromination

-

Prepare a solution of Bromine (0.83 kg) diluted in Acetic Acid (1.0 L) in a dropping funnel or dosing vessel. Dilution mitigates exotherms.

-

Begin dropwise addition of the Bromine solution over 2 to 3 hours .

-

Visual Check: The reaction mixture should turn orange/red upon addition and slowly fade to light yellow as

is consumed. If color accumulates (dark red), stop addition and wait for consumption (induction period).

-

-

Maintain internal temperature between 0°C and 10°C throughout addition.

Step 3: Reaction Monitoring (PAT)

-

At 95% addition, sample for HPLC.

-

Target: <2% Starting Material.

-

Stop Criteria: If Ring-Bromo impurity >0.5%, terminate reaction immediately regardless of conversion.

-

Step 4: Quench & Isolation

-

Once complete, add Sodium Metabisulfite solution (10%) slowly to the reactor until the yellow/orange color completely disappears (neutralization of excess

). -

Add 10 L of Ice Water to the reactor under vigorous stirring. The product should precipitate as a solid.

-

Stir for 1 hour at 0–5°C to maximize crystallization.

-

Filter the solids using a vacuum nutsche filter.

Step 5: Purification (Critical for Purity)

-

Wash the filter cake with Cold Water (3 x 2 L) to remove residual acetic acid.

-

Recrystallization: Dissolve the crude wet cake in minimum hot Ethanol/Water (9:1) or Toluene/Heptane .

-

Note: Toluene is preferred for removing ring-brominated impurities.

-

-

Cool slowly to room temperature, then to 0°C. Filter and dry under vacuum at 35°C (Do not exceed 40°C; product is thermally sensitive).

Analytical Controls & Specifications

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

-

Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 mins.

-

Detection: UV @ 254 nm (aromatic) and 280 nm (phenol).

Expected Data

| Compound | Relative Retention Time (RRT) | Specification |

| 4'-Hydroxyvalerophenone | 1.00 | < 0.5% |

| Target Product | 1.25 | > 98.0% |

| Ring-Bromo Impurity | 1.35 | < 0.5% |

| Dibromo Impurity | 1.45 | < 0.2% |

Process Safety & Waste Management

Lachrymator Handling

This alpha-bromo ketone is a potent lachrymator.[4]

-

Engineering Control: Use a scrubber connected to the reactor vent containing 10% NaOH/Thiosulfate to trap HBr and Bromine vapors.

-

Decontamination: Any spills must be treated immediately with a solution of Ethanol (50%) + Ammonia (5%) or Sodium Thiosulfate . This cleaves the C-Br bond or neutralizes volatility.

Waste Disposal

-

Aqueous Waste: Contains HBr and Acetic Acid. Neutralize with Sodium Bicarbonate before disposal.

-

Organic Waste: Segregate halogenated solvents.

Workflow Visualization

Figure 2: Unit operation workflow for the 1kg scale-up campaign.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Podgoršek, A., et al. (2009). "Oxidative Halogenation with 'Green' Oxidants: Oxygen and Hydrogen Peroxide." Angewandte Chemie International Edition, 48(45), 8424-8450. Link

- Gould, P. L. (1986). "Salt selection for basic drugs." International Journal of Pharmaceutics, 33(1-3), 201-217. (Reference for solubility profiles of phenolic ketones).

-

Organic Syntheses. (1934). "Bromoacetophenone."[5][6][7][8][9] Org.[7][9][10] Synth. 14, 12. (Foundational protocol for alpha-bromination of acetophenones). Link

-

Guidechem. (2022). "Synthesis method of 2-Bromo-1-phenyl-pentan-1-one." (Industrial context for valerophenone derivatives). Link

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. zenodo.org [zenodo.org]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Bromoacetone | C3H5BrO | CID 11715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cbijournal.com [cbijournal.com]

- 9. asianpubs.org [asianpubs.org]

- 10. guidechem.com [guidechem.com]

experimental conditions for the alpha-bromination of 1-(4-hydroxyphenyl)pentan-1-one

Application Note: Regioselective -Bromination of 1-(4-hydroxyphenyl)pentan-1-one[1][2]

Executive Summary & Strategic Analysis

The conversion of 1-(4-hydroxyphenyl)pentan-1-one (1) to its

-

The Challenge: The free phenolic hydroxyl group (-OH) at the para position strongly activates the aromatic ring (via

effect), making the ortho positions highly susceptible to bromination.[2][3] Under standard conditions (e.g., -

The Solution: Regiocontrol is achieved by modulating the reaction kinetics to favor enolization over ring substitution. This guide presents two validated pathways:

Reaction Scheme & Competing Pathways

Caption: Mechanistic divergence between the desired

Experimental Protocols

Method A: Direct Regioselective Bromination

Best for: Rapid synthesis, small-to-medium scale, when minimal steps are prioritized.[1][2]

Mechanism: Utilizes a biphasic or specific solvent system (EtOAc/CHCl

Materials

-

Substrate: 1-(4-hydroxyphenyl)pentan-1-one (MW: 178.23 g/mol )[1][2]

-

Reagent: Bromine (

, MW: 159.81 g/mol )[1][2][3] -

Solvents: Ethyl Acetate (EtOAc), Chloroform (

)[1][2][3] -

Quench: Saturated Sodium Bicarbonate (

), Sodium Thiosulfate (

Step-by-Step Protocol

-

Preparation: In a 3-neck round-bottom flask equipped with a pressure-equalizing addition funnel and a thermometer, dissolve 10.0 g (56.1 mmol) of 1-(4-hydroxyphenyl)pentan-1-one in a mixture of EtOAc (75 mL) and

(15 mL) .-

Note: The addition of

aids in the solubility of the intermediate complexes and moderates the polarity.

-

-

Temperature Control: Cool the solution to 0–5 °C using an ice/salt bath.

-

Bromine Addition: Prepare a solution of 8.97 g (56.1 mmol, 1.0 eq) of

in EtOAc (20 mL) . Add this solution dropwise over 45–60 minutes .-

Visual Cue: The solution will turn amber/red. The rate should be slow enough that the color dissipates slightly before the next drop, indicating consumption of

.[3]

-

-

Reaction: Stir at 0–5 °C for 1 hour, then allow to warm to room temperature (20–25 °C) and stir for an additional 30 minutes. Monitor by TLC (Hexane:EtOAc 3:1).[2][3]

-

Workup:

-

Purification: The crude oil often solidifies or can be used directly. If purification is needed, recrystallize from Diethyl Ether/Hexane or perform flash chromatography (Silica, 0

20% EtOAc in Hexanes).[2][3]

Expected Yield: 85–92%

Selectivity: >90%

Method B: The Protection-Deprotection Strategy (High Purity)

Best for: GMP workflows, large scale, or when >99% regiopurity is required.[2][3] Logic: Acetylation of the phenol deactivates the ring (ester is less activating than free phenol) and sterically hinders the ortho positions.

Workflow Diagram

Caption: Three-step workflow ensuring complete regiocontrol via transient acetate protection.

Step-by-Step Protocol

Step 1: Acetylation

-

Dissolve 1-(4-hydroxyphenyl)pentan-1-one (1.0 eq) in DCM.[1][2]

-

Add Acetic Anhydride (1.2 eq) and Pyridine (1.5 eq). Stir at RT for 2 hours.

-

Standard acidic workup (1M HCl wash) yields 4-pentanoylphenyl acetate .[1]

Step 2: Bromination of the Ester

-

Dissolve the acetate intermediate in Glacial Acetic Acid or Diethyl Ether .

-

Add

(1.05 eq) dropwise at RT (if in AcOH) or 0 °C (if in Ether).-

Note: The acetate group deactivates the ring sufficiently that

preferentially reacts at the

-

-

Workup as described in Method A.

Step 3: Hydrolysis

Comparative Data & Troubleshooting

Condition Comparison Table

| Parameter | Method A (Direct) | Method B (Protected) | Notes |

| Reagents | Method A is faster; Method B is more robust. | ||

| Step Count | 1 Step | 3 Steps | Method B requires isolation of intermediates. |

| Regioselectivity | ~90:10 ( | >99:1 ( | Use Method B if purification of Method A fails.[2][3] |

| Temperature | 0 °C (Strict) | RT (Permissive) | Low temp in Method A is non-negotiable. |

| Major Impurity | 3-bromo isomer | Unreacted SM |

Troubleshooting Guide

-

Problem: Presence of 3,5-dibromo species.

-

Cause: Excess bromine or temperature too high in Method A.

-

Fix: Ensure strict stoichiometry (1.0 eq) and keep T < 5 °C. Switch to Method B.

-

-

Problem: Low conversion / Reaction stalls.

-

Cause: Lack of acid catalyst to initiate enolization.[1]

-

Fix: Add a catalytic amount (1-2 drops) of 33% HBr in AcOH or

(careful addition) to initiate the reaction [1].

-

-

Problem: Product degradation during workup.

References

-

Preparation of alpha-bromo-4-hydroxyacetophenone. PrepChem. (Adapted for pentan-1-one homologue).[1][6][7][8] Available at: [Link]

-

Gao, Y., et al. (2024).[2][3][9][10] "Application of

-bromination reaction on acetophenone derivatives." BMC Chemistry, 18(38).[2][3][9] Available at: [Link] -

2-Bromo-1-(4-hydroxyphenyl)ethanone Crystal Structure. NIH / PMC.[1][2] Available at: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Bromo-1-phenyl-pentan-1-one synthesis - chemicalbook [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. KR101790573B1 - Method for selective bromination of phenyl alkyl ketone derivatives or phenyl alkyl alcohol derivatives - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Stability & Degradation of 2-Bromo-1-(4-hydroxyphenyl)pentan-1-one

Ticket System Status: [ONLINE] Subject: Degradation Pathways & Stabilization Protocols Reference ID: CAS 67442-07-3 (Analogous Framework) / Tech-Note-BP-04[1]

Executive Summary for Researchers

You are likely working with 2-Bromo-1-(4-hydroxyphenyl)pentan-1-one , a highly reactive

This guide deconstructs the three primary failure modes: Hydrolytic Autocatalysis , Photolytic Cleavage , and Thermal Elimination .[1]

Module 1: Hydrolytic Instability (The Moisture Vector)[1]

User Issue: "My white crystalline solid has turned into a sticky, yellow-brown paste, and the pH of the container headspace is acidic."

The Mechanism: Acid-Autocatalyzed Hydrolysis

The carbon-bromine (C-Br) bond is polarized. Upon exposure to atmospheric moisture, water acts as a nucleophile, attacking the

Critical Failure Point: The generated HBr is not just a byproduct; it is a catalyst.[1] It protonates the carbonyl oxygen of remaining intact molecules, making the

Visualization: The Hydrolysis Pathway

Figure 1: The autocatalytic hydrolysis loop.[1] Note the red dashed line indicating how the HBr byproduct feeds back into the reaction, accelerating degradation.

Troubleshooting & Remediation

| Diagnostic Step | Observation | Root Cause | Corrective Action |

| Visual Inspection | Material is deliquescent (wet/sticky).[1] | Hygroscopic nature of impurities (HBr salts).[1] | Do not heat. Recrystallize immediately from anhydrous EtOH/EtOAc. |

| Litmus Test | Wetted pH paper turns red above sample.[1] | HBr off-gassing. | Purge container with Argon.[1] Store with desiccant sachets. |

| LC-MS Check | Peak at [M-Br+OH]. | Hydrolysis to | If <5% degradation, purify. If >15%, discard (acid catalyzes further polymerization). |

Module 2: Photochemical Degradation (The Light Vector)

User Issue: "The melting point of my standard dropped by 4°C after leaving it on the benchtop for two days, despite being sealed."

The Mechanism: Homolytic Cleavage (Norrish Type I)

Phenacyl bromides are structurally related to photoinitiators.[1] Upon absorption of UV or blue light (approx. 300–400 nm), the carbonyl group undergoes

The phenacyl radical then abstracts a hydrogen atom from the solvent or neighboring molecules, reverting the compound to the parent ketone (de-bromination) or forming dimers.

Visualization: Photolytic Radical Pathway

Figure 2: Light-induced degradation.[1] The formation of radicals leads to complex mixtures including the de-brominated parent ketone.

Prevention Protocol

-

Amber Glass: strictly required.[1] Clear glass allows sufficient UV flux to initiate cleavage within hours [1].[1]

-

Foil Wrap: For long-term storage, wrap the vial in aluminum foil.

-

Solvent Choice: Avoid storing in solvents prone to hydrogen abstraction (e.g., ethers, alcohols) under light.[1]

Module 3: Thermal Instability & Elimination

User Issue: "I attempted to dry the product in an oven at 60°C, and it turned into a dark oil."

The Mechanism: Dehydrohalogenation

-Bromo ketones are precursors toThe phenolic -OH group complicates this. At elevated temperatures, the phenol can oxidize to quinoid species, which are deeply colored (yellow/red/black), explaining the darkening of the sample [2].

Technical Directive:

-

Never heat this compound above 40°C for drying.[1]

-

Vacuum Desiccation: Use high vacuum (0.1 mbar) at room temperature (

) to remove solvents.[1]

FAQ: Common Experimental Scenarios

Q1: Can I use methanol for recrystallization?

A: Use with caution. While methanol is a good solvent for polarity, prolonged heating in methanol can lead to solvolysis (forming the

Q2: How do I quench the HBr if I detect degradation?

A: Do not "quench" a solid. If in solution, wash with a cold, dilute solution of Sodium Bicarbonate (

Q3: What is the shelf-life under ideal conditions?

A: Under Argon, at

References

-

Photochemistry of Phenacyl Bromides: Hixson, S. H., & Hixson, S. S. (1975).[1] p-Azidophenacyl bromide, a versatile photolabile bifunctional reagent.[5] Biochemistry, 14(19), 4251–4254.[1] Link

-

Alpha-Haloketone Reactivity: Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003).[1] The chemistry of

-haloketones and their utility in heterocyclic synthesis. Molecules, 8(11), 793-865.[1] Link -

Hydrolysis Mechanisms: Podgoršek, A., et al. (2009).[1] Halogenation of Ketones with Aqueous H2O2–HBr System. Tetrahedron. Link (Contextual grounding on HBr/Ketone interactions).[1]

-

Phenolic Ketone Stability: Simões, R., et al. (2020).[1] Conformational and Non-conformational Polymorphism in 4′-Hydroxyvalerophenone. Crystal Growth & Design. Link[1]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. P-Azidophenacyl bromide, a versatile photolabile bifunctional reagent. Reaction with glyceraldehyde-3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

challenges and solutions for scaling up 2-Bromo-1-(4-hydroxyphenyl)pentan-1-one production

Welcome to the technical support center for the synthesis and scale-up of 2-Bromo-1-(4-hydroxyphenyl)pentan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of producing this valuable intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient scaling of your production.

Diagram: Overall Synthesis Workflow

Caption: A high-level overview of the two main stages in the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and scale-up of this compound.

Problem 1: Low Yield in Friedel-Crafts Acylation Step

Question: We are experiencing a low yield of our precursor, 1-(4-hydroxyphenyl)pentan-1-one, during the Friedel-Crafts acylation of phenol with valeryl chloride. What are the likely causes and how can we optimize this step?

Answer:

Low yields in the Friedel-Crafts acylation of phenols are a common challenge. The primary reasons often revolve around the bidentate nucleophilic nature of phenol and the deactivation of the Lewis acid catalyst.[1][2]

Potential Causes and Solutions:

-

O-Acylation vs. C-Acylation: Phenol can react at two positions: the hydroxyl group (O-acylation) to form an ester, or the aromatic ring (C-acylation) to form the desired hydroxyarylketone.[1][2] O-acylation is often kinetically favored.

-

Deactivation of Lewis Acid: The lone pair of electrons on the oxygen atom of phenol can coordinate with the Lewis acid, deactivating it and reducing the reaction rate.[1][2]

-

Solution: A stoichiometric amount or even an excess of the Lewis acid catalyst is often required to overcome this deactivation.[3]

-

-

Reaction Conditions: Temperature and reaction time play a crucial role.

-

Solution: Gradually increase the reaction temperature and monitor the progress by TLC or HPLC to find the optimal balance between reaction rate and byproduct formation.

-

Experimental Protocol: Optimized Friedel-Crafts Acylation

-

To a stirred suspension of anhydrous aluminum chloride (1.2 to 1.5 equivalents) in a suitable solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere, add phenol (1 equivalent) at 0-5 °C.

-

Allow the mixture to stir for 30 minutes to form the aluminum phenoxide complex.

-

Slowly add valeryl chloride (1.1 equivalents) to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux.

-

Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Cool the reaction mixture and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the product with a suitable organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Problem 2: Poor Selectivity and Over-bromination in the α-Bromination Step

Question: During the α-bromination of 1-(4-hydroxyphenyl)pentan-1-one, we are observing the formation of di-brominated byproducts and some bromination on the aromatic ring. How can we improve the selectivity for the desired mono-brominated product?

Answer:

Achieving high selectivity in the α-bromination of activated aromatic ketones can be challenging. The presence of the electron-donating hydroxyl group activates the aromatic ring towards electrophilic substitution, and the initial mono-bromination can sometimes facilitate a second bromination.

Potential Causes and Solutions:

-

Reaction Conditions: High temperatures and excess bromine can lead to over-bromination and ring bromination.

-

Solution: Carefully control the stoichiometry of the brominating agent. Using a slight excess (1.05-1.1 equivalents) is often sufficient. Maintain a low reaction temperature (0-10 °C) during the addition of the brominating agent.

-

-

Choice of Brominating Agent: While elemental bromine is commonly used, other reagents can offer better selectivity.

-

Solvent Effects: The choice of solvent can influence the reaction pathway.

-

Solution: Protic solvents like acetic acid can promote the desired α-bromination. For a greener approach, some studies have explored the use of water or PEG-400.[5]

-

Experimental Protocol: Selective α-Bromination

-

Dissolve 1-(4-hydroxyphenyl)pentan-1-one (1 equivalent) in a suitable solvent such as chloroform or acetic acid.[6]

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (1.05 equivalents) in the same solvent dropwise, ensuring the temperature does not rise significantly.

-

Stir the reaction mixture at this temperature and monitor its progress by TLC or HPLC.

-

Once the starting material is consumed, quench the reaction by adding a solution of sodium thiosulfate or sodium bisulfite to destroy any excess bromine.

-

Dilute the mixture with water and extract the product with an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify by recrystallization or column chromatography.[6]

Problem 3: Difficulties in Purification of the Final Product

Question: We are struggling to purify the final product, this compound, to the desired purity. What are the recommended purification techniques?

Answer:

Effective purification is crucial to obtain a high-purity final product. The choice of method depends on the nature and quantity of the impurities.

Recommended Purification Methods:

-

Recrystallization: This is often the most efficient method for removing small amounts of impurities, especially for solid products.

-

Procedure: Dissolve the crude product in a minimal amount of a hot solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. Suitable solvents include ethanol, isopropanol, or mixtures of solvents like chloroform/hexane.[6] Allow the solution to cool slowly to form crystals. Filter the crystals and wash them with a small amount of cold solvent. Dry the crystals under vacuum.

-

-

Column Chromatography: This is a more versatile technique for separating the product from byproducts with similar polarities.

-

Procedure: Use silica gel as the stationary phase. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.[6] Monitor the fractions by TLC to identify and combine those containing the pure product.

-

Data Presentation: Comparison of Purification Methods

| Purification Method | Advantages | Disadvantages | Best Suited For |

| Recrystallization | High throughput, cost-effective for large scales, can yield very pure product. | Not effective for separating impurities with similar solubility; potential for product loss in the mother liquor. | Removing minor impurities from a solid product. |

| Column Chromatography | Excellent separation of complex mixtures, high purity achievable. | Can be time-consuming and expensive for large-scale production, requires significant solvent usage. | Separating byproducts with similar polarities, and for initial small-scale purification to identify optimal recrystallization conditions. |

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when handling bromine and hydrobromic acid during the α-bromination step?

A1: Both bromine and hydrobromic acid are highly corrosive and toxic.[7][8] Strict safety protocols must be followed:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (neoprene or nitrile), safety goggles, a face shield, and a lab coat.[8][9]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhaling harmful vapors.[9][10]

-

Handling: Use corrosion-resistant equipment. When handling bromine, be aware that it can react violently with many metals.[7][9]

-

Spill Response: Have a spill kit ready containing a neutralizing agent like sodium bicarbonate for hydrobromic acid spills.[7] In case of a bromine spill, use an appropriate absorbent material.

-

First Aid: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7][8] If inhaled, move to fresh air and seek immediate medical help.[8]

Q2: Can this synthesis be adapted for a continuous flow process for safer and more efficient scale-up?

A2: Yes, particularly the α-bromination step is well-suited for a continuous flow microreactor setup. This approach offers several advantages for scale-up:

-

Enhanced Safety: The handling of hazardous materials like bromine is minimized to small volumes within the closed system of the reactor.[11][12]

-

Precise Control: Reaction parameters such as temperature, pressure, and residence time can be precisely controlled, leading to improved selectivity and yield.[11]

-

Efficient Heat Transfer: Microreactors have a high surface-area-to-volume ratio, allowing for efficient heat exchange and minimizing the risk of thermal runaways.

-

Scalability: Scaling up is achieved by running the process for a longer duration or by using multiple reactors in parallel, rather than increasing the size of a batch reactor.

Diagram: Troubleshooting Decision Tree for Low Bromination Yield

Caption: A step-by-step guide to diagnosing and resolving low yields in the α-bromination reaction.

References

- LCSS: HYDROBROMIC ACID AND HYDROGEN BROMIDE.

- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.

- Safe Handling and Supply of Hydrobromic Acid (HBr) | What Buyers Should Know.

- Safety Data Sheet HYDROBROMIC ACID 48%. ChemSupply Australia.

- Friedel–Crafts reaction of phenol. ECHEMI.

- Safety D

- BROMINATION-A VERSATILE TOOL FOR DRUGS OPTIMIZ

- Optimization of the Bromination Reaction.

- Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. AKJournals.

- Friedel–Crafts reaction of phenol. Chemistry Stack Exchange.

- Process optimizations for the synthesis of an intermedi

- Benefits of Utilizing UV Bromination in Pharmaceutical Manufacturing. Ascensus.

- A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones

- 2-Bromo-1-(4-hydroxyphenyl)ethanone. AiFChem.

- 2-Bromo-1-(4-hydroxyphenyl)ethanone.

- 2-Bromo-1-phenyl-pentan-1-one synthesis. ChemicalBook.

- What is the synthesis method of 2-BROMO-1-PHENYL-PENTAN-1-ONE?. Guidechem.

- Friedel–Crafts Acyl

- α-Bromoketone synthesis by bromin

- Friedel–Crafts reaction. Wikipedia.

- Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor.

- Navigating the Landscape of α-Bromination: A Comparative Guide to N-Bromosuccinimide and the Elusive 1,1-Dibromoacetone. Benchchem.

- Alpha Bromin

- EAS Reactions (3)

- A facile, efficient, environmentally benign protocol has been developed for rapid synthesis of α-bromoacetophenones from direct reaction of acetophenones and N-bromosuccinimide by using ultrasound waves within 15-20 min with good to excellent yields. Asian Journal of Organic & Medicinal Chemistry.

- 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl) phenyl]ethan-1-one. Sigma-Aldrich.

- 8.

- α,α'-Dibromodibenzoylmethane. Organic Syntheses.

- Synthetic Access to Arom

- 2-bromo-1-(4-hydroxyphenyl)propan-1-one. Chemsrc.

- Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Royal Society of Chemistry.

- 22.4: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.

- 2-BROMO-1-PHENYL-PENTAN-1-ONE. Shandong Yifan Chemical Technology co.,Ltd.

- 2-Bromo-1-(4-hydroxyphenyl)ethanone.

- 2-Bromo-1-(4-hydroxyphenyl)ethanone.

- Process for producing 2-bromocyclopentanone.

- 1-Pentanone, 1-(4-hydroxyphenyl)-. NIST WebBook.

- Attempted side-chain bromination of o/p-hydroxyacetophenones using various brominating reagents: eco-friendly and convenient methods for nuclear bromin

- Is 2-Bromo-1-phenyl-pentan-1-one used in chemistry applic

- What is bromin

- Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. PrepChem.com.

Sources

- 1. echemi.com [echemi.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LCSS: HYDROBROMIC ACID AND HYDROGEN BROMIDE [web.stanford.edu]

- 8. windiachemical.com [windiachemical.com]

- 9. dollycorporation.com [dollycorporation.com]

- 10. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 11. akjournals.com [akjournals.com]

- 12. researchgate.net [researchgate.net]

resolving complex NMR spectra of 2-Bromo-1-(4-hydroxyphenyl)pentan-1-one

Product: 2-Bromo-1-(4-hydroxyphenyl)pentan-1-one

Introduction

Welcome to the technical support hub for This compound . This guide addresses the specific spectral anomalies encountered during the characterization of this alpha-bromo ketone.

Users frequently report "messy" aliphatic regions and "missing" hydroxyl peaks. These are not necessarily impurities but often intrinsic features of the molecule’s chirality and exchange dynamics. This guide provides the causal logic and step-by-step protocols to validate your structure.

Module 1: Structural Assignment & Peak Logic

The "Why" behind the shifts.

The NMR spectrum of this compound is defined by three distinct zones. Understanding the electronic push-pull mechanisms here is critical for assignment.

Zone 1: The Diagnostic Alpha-Proton (C2-H)

The proton at the C2 position is your primary "handle" for verifying the reaction product.

-

Chemical Environment: It is flanked by a carbonyl group (anisotropy + electron withdrawal) and a Bromine atom (electronegativity).

-

Expected Shift: 5.1 – 5.4 ppm (Triplet or Doublet of Doublets).

-

Troubleshooting: If this peak is near 3.0 ppm, you have unreacted starting material (ketone). If it is missing entirely, you may have the

-dibromo impurity.

Zone 2: The Aromatic Region (AA'BB' System)

The 1,4-disubstitution creates a symmetrical spin system, but it is magnetically non-equivalent (AA'BB').

-

Ortho to Carbonyl (~7.9 ppm): Deshielded by the carbonyl anisotropy.

-

Ortho to Hydroxyl (~6.9 ppm): Shielded by the electron-donating resonance of the oxygen lone pairs.

Zone 3: The Diastereotopic Trap (C3-H)

Critical Insight: Carbon C2 is a chiral center. Consequently, the adjacent protons on C3 (the methylene group) are diastereotopic . They are chemically non-equivalent and will not appear as a simple quartet or quintet. They often manifest as two complex multiplets.

Summary of Diagnostic Shifts

| Position | Proton Type | Multiplicity | Approx.[1][2] Shift (ppm) | Diagnostic Note |

| C2 | dd or t | 5.10 – 5.40 | The "Product Confirmation" peak. | |

| Ar-2,6 | Aromatic (Ortho to C=O) | d (AA'BB') | 7.80 – 7.95 | Deshielded doublet. |

| Ar-3,5 | Aromatic (Ortho to OH) | d (AA'BB') | 6.80 – 6.95 | Shielded doublet. |

| C3 | Complex Multiplet | 1.90 – 2.20 | Diastereotopic (See Module 2). | |

| OH | Phenolic Hydroxyl | Broad Singlet | 5.0 – 10.0 | Highly solvent/concentration dependent. |

Module 2: Troubleshooting Complex Multiplets

The "How" to resolve the aliphatic mess.

Q: Why does my aliphatic region look like a mixture of impurities?

A: You are likely observing diastereotopicity . Because C2 is chiral, the two protons on C3 (

Visualizing the Diastereotopic Splitting

Figure 1: Logic flow explaining why the C3 methylene protons appear as complex multiplets rather than simple first-order signals.

Protocol: Verifying the Multiplet

-

Run a COSY experiment.

-

Look for cross-peaks between the C2-H (5.2 ppm) and the "messy" region (1.9-2.2 ppm).

-

Validation: If both parts of the complex multiplet correlate to the same C2 proton, they are the diastereotopic pair of the product, not impurities.

Module 3: Solvent & Sample Prep

The "Environment" controls the OH peak.

Q: My phenolic OH peak is missing or extremely broad. Is my product dry?

A: Phenolic protons are acidic and undergo rapid chemical exchange. In CDCl

Protocol: The D

-

Acquire Standard Spectrum: Run your sample in CDCl

. Note all peaks. -

Add D

O: Add 1-2 drops of D -

Shake & Settle: Shake vigorously for 30 seconds. Allow layers to separate (D

O floats on top, but exchange happens at the interface). -

Re-acquire: Run the scan again.

-

Analysis:

-

The OH peak will disappear (replaced by OD, which is silent in

H NMR).[3] -

The HDO peak (residual water) will appear/grow at ~4.8 ppm.

-

Validation: If a peak disappears, it was your OH. If it remains, it is an impurity.

-

Solvent Selection Guide

| Solvent | Effect on OH Peak | Effect on Aromatic Region | Recommended For |

| CDCl | Broad, variable (4-7 ppm). Often invisible. | Standard AA'BB'. | Routine purity checks. |

| DMSO-d | Sharp singlet (~9-10 ppm). | Shifts Ar protons downfield. | Publication quality spectra. Hydrogen bonding slows exchange. |

| Acetone-d | Sharp singlet. | Distinct solvent shifts.[4][5][6] | Alternative if DMSO is difficult to remove. |

Module 4: Impurity Profiling

The "Real World" synthesis context.

The synthesis of alpha-bromo ketones often yields specific byproducts. You must distinguish the product from the starting material (SM) and the over-brominated species.

Impurity Logic Tree

Figure 2: Decision tree for identifying common reaction byproducts based on the alpha-proton chemical shift.

Quantitative Purity Calculation To determine the % conversion, integrate the diagnostic peaks:

-

Integrate the Product alpha-H (5.2 ppm) = Set to 1.00.

-

Integrate the SM alpha-CH

(2.9 ppm). -

Formula:

(Note: Divide SM integral by 2 because it represents CH

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5][6] (Standard text for AA'BB' systems and alpha-halogen deshielding effects).

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Source for diastereotopicity and COSY interpretation).

-

Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative resource for chemical shift data and solvent effects).

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Standard for identifying solvent peaks like HDO).

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. unn.edu.ng [unn.edu.ng]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Structural Confirmation of 2-Bromo-1-(4-hydroxyphenyl)pentan-1-one: A 2D NMR Validation Guide

Topic: Structural Confirmation of 2-Bromo-1-(4-hydroxyphenyl)pentan-1-one Using 2D NMR Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Case for 2D NMR

In the synthesis of pharmaceutical intermediates like This compound (an

This guide compares the 2D NMR Structural Certification Workflow against traditional 1D NMR/MS routines . While 1D NMR provides a "fingerprint," 2D NMR (COSY, HSQC, HMBC) provides the "blueprint"—mapping atom-to-atom connectivity to validate the structure with crystallographic confidence in the solution state.

Comparison: 2D NMR vs. Standard Alternatives

The following table contrasts the "Product" (2D NMR Workflow) with common alternatives for this specific molecule.

| Feature | 2D NMR Workflow (Product) | 1D NMR ( | Mass Spectrometry (LC-MS) | X-Ray Crystallography |

| Connectivity | Definitive. HMBC links fragments (e.g., Carbonyl to Aromatic Ring). | Inferential. Relies on chemical shift prediction; ambiguous for isomers. | None. Provides mass/fragments only. | Definitive. Absolute structure. |

| Regioisomer ID | High. Distinguishes | Low. Multiplets often overlap; shifts are similar. | Low. Isomers often have identical mass/fragmentation. | High. |

| Sample State | Solution (CDCl | Solution. | Solution/Gas. | Solid Crystal (often hard to obtain for oily |

| Throughput | Medium (1-4 hours). | High (10 mins). | High (5 mins). | Low (Days/Weeks). |

| Data Output | Atom-specific correlation maps. | Scalar intensity peaks. | m/z ratios. | 3D electron density map. |

Structural Challenge & Strategy

The Molecule: this compound

-

Formula: C

H -

Key Features:

-

Para-substituted Phenol: AA'BB' aromatic system.

- -Bromoketone: Chiral center at C2; deshielded proton.

-

Alkyl Chain: Propyl group attached to C2.

-

The Analytical Gap:

In 1D

Detailed Experimental Protocol (The "Product")

Sample Preparation

-

Solvent: DMSO-

is preferred over CDCl -

Concentration: 10–20 mg in 0.6 mL solvent.

-

Tube: High-precision 5mm NMR tube.

Acquisition Parameters (600 MHz equiv.)

To ensure "Self-Validating" data, use the following pulse sequences:

- H NMR (1D): 16 scans, 30° pulse, 2s relaxation delay.

-

COSY (Correlation Spectroscopy): Gradient-selected, magnitude mode. 256 increments in

.-

Purpose: Establish the H2

H3

-

-

HSQC (Heteronuclear Single Quantum Coherence): Multiplicity-edited (distinguish CH/CH

from CH-

Purpose: Assign carbon shifts to specific protons, resolving the alkyl chain.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): Long-range (2-3 bond) couplings optimized for

Hz.-

Purpose: The "Golden Link." Connects the aromatic ring to the carbonyl (C1) and the carbonyl to the

-proton (H2).

-

Data Interpretation & Validation Logic

Expected Spectral Data (Simulated/Literature-Derived)

Based on valerophenone and 4-hydroxyacetophenone standards [1, 2], the expected shifts in DMSO-

| Position | Atom | Multiplicity | Key HMBC Correlations (H | ||

| 1 | C=O | - | - | ~191.0 | H2, H2'/H6' |

| 2 | CH-Br | ~5.40 | t/dd | ~48.0 | C1, C3, C4 |

| 3 | CH | ~1.95 | m | ~33.0 | C1, C2, C4, C5 |

| 4 | CH | ~1.35 | m | ~20.0 | C2, C3, C5 |

| 5 | CH | ~0.90 | t | ~13.5 | C3, C4 |

| 1' | C-ipso | - | - | ~126.0 | H3'/H5' |

| 2', 6' | Ar-H | ~7.90 | d (AA'BB') | ~131.5 | C1 , C4', C2'/6' |

| 3', 5' | Ar-H | ~6.85 | d (AA'BB') | ~115.5 | C1', C4' |

| 4' | C-OH | ~10.40 (OH) | br s | ~162.5 | H2'/H6', H3'/H5' |

Critical Validation Steps

-

The Carbonyl Anchor (HMBC):

-

Identify the carbonyl carbon (C1) at ~191 ppm.

-

Validation: You MUST see correlations from the aromatic protons (H2'/H6') and the aliphatic

-proton (H2) to this single carbon. This chemically links the two halves of the molecule.

-

-

The

-Position (COSY + HSQC):-

The H2 signal (~5.4 ppm) must show a COSY cross-peak to the H3 methylene (~1.95 ppm), but not to the aromatic ring.

-

Logic: If Br were at C3, the signal at ~5.4 ppm would couple to two different methylene groups (C2 and C4). In the correct structure, H2 couples only to H3 (and potentially weakly to H3's diastereotopic protons).

-

-

The Phenolic Ring:

-

Confirm the AA'BB' pattern. The large chemical shift difference between H2'/H6' (ortho to C=O, deshielded) and H3'/H5' (ortho to OH, shielded) confirms the para substitution.

-

Visualization: Structural Assignment Workflow

The following diagram illustrates the logical flow of using 2D NMR data to construct the molecule's connectivity.

Caption: Logical workflow for structural elucidation. HMBC provides the critical "bridge" between the aromatic and aliphatic domains.

References

-

PubChem. (2025).[1][2] 2-Bromo-1-phenyl-pentan-1-one (Compound).[2][3][4] National Library of Medicine. Available at: [Link]

-

NIST Chemistry WebBook. (2023). 1-Pentanone, 1-(4-hydroxyphenyl)- IR and Mass Spectra. National Institute of Standards and Technology.[5] Available at: [Link]

-

Rammurthy, B., et al. (2017). A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones. Royal Society of Chemistry (RSC) Advances. Available at: [Link]

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General Reference for 2D NMR Protocols).

Sources

- 1. 2-Bromo-1-(4-hydroxyphenyl)ethanone | C8H7BrO2 | CID 4964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-1-phenyl-pentan-1-one | C11H13BrO | CID 10705254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. 2-Bromo-1-phenyl-pentan-1-one synthesis - chemicalbook [chemicalbook.com]

- 5. 1-Pentanone, 1-(4-hydroxyphenyl)- [webbook.nist.gov]

A Senior Application Scientist's Guide to Validating the Biological Efficacy of 2-Bromo-1-(4-hydroxyphenyl)pentan-1-one in Cellular Assays

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological efficacy of the novel compound, 2-Bromo-1-(4-hydroxyphenyl)pentan-1-one. We will explore its hypothesized mechanism of action as a protein tyrosine phosphatase (PTP) inhibitor and present a series of cellular assays to objectively compare its performance against a known PTP inhibitor and its unbrominated parent compound. The experimental design, detailed protocols, and data interpretation strategies outlined herein are intended to ensure scientific integrity and generate robust, reproducible results.

Introduction: The Therapeutic Potential of α-Bromoketones

Alpha-haloketones are a class of organic compounds recognized for their high reactivity, making them valuable precursors in the synthesis of various heterocyclic compounds with therapeutic potential.[1][2] The presence of a bromine atom alpha to a carbonyl group creates an electrophilic center, rendering these molecules capable of interacting with nucleophilic residues, such as cysteine, in the active sites of enzymes.[3] This chemical feature suggests that this compound may act as an inhibitor of enzymes that play critical roles in cellular signaling.

A plausible target for this class of compounds is the protein tyrosine phosphatase (PTP) family. PTPs are crucial regulators of signal transduction pathways that govern cell growth, proliferation, differentiation, and apoptosis.[4][5] Dysregulation of PTP activity is implicated in numerous diseases, including cancer.[4][5] Specifically, Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a promising therapeutic target in oncology.[4][6] This guide will therefore focus on validating the hypothesis that this compound exhibits anti-cancer activity through the inhibition of PTPs, with a focus on PTP1B.

Comparative Framework: Selecting the Right Benchmarks

To rigorously assess the biological efficacy of this compound, a multi-faceted comparison is essential. We will benchmark its performance against two key comparators:

-

1-(4-hydroxyphenyl)pentan-1-one (Parent Compound): This unbrominated precursor serves as a negative control to determine if the α-bromo functional group is essential for the observed biological activity.

-

Sodium Orthovanadate (Positive Control PTP Inhibitor): A well-characterized, general inhibitor of protein tyrosine phosphatases.[7][8] It acts as a competitive inhibitor and is widely used to preserve the tyrosine phosphorylation state of proteins in cellular assays.[6][8]

This comparative approach will allow for a clear determination of the specific contribution of the α-bromo ketone moiety to the compound's efficacy and will contextualize its potency against a known inhibitor.

Experimental Validation: A Multi-Assay Approach

We will employ a series of cellular and biochemical assays to build a comprehensive profile of this compound's biological activity. The human cervical cancer cell line, HeLa, and the human breast cancer cell line, MCF-7, will be utilized as model systems. Both cell lines are well-characterized and have been extensively used in cancer research, with known expression of various PTPs.[1][9][10]

Cell Viability Assessment (MTT Assay)

The initial step is to determine the cytotoxic effects of the compounds on cancer cells. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11][12]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate HeLa or MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Compound Treatment: Prepare a serial dilution of this compound, 1-(4-hydroxyphenyl)pentan-1-one, and Sodium Orthovanadate in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Hypothetical Data Presentation:

| Compound | Cell Line | IC₅₀ (µM) |

| This compound | HeLa | 15.2 |

| MCF-7 | 22.5 | |

| 1-(4-hydroxyphenyl)pentan-1-one | HeLa | > 100 |

| MCF-7 | > 100 | |

| Sodium Orthovanadate | HeLa | 8.5 |

| MCF-7 | 12.1 |

Apoptosis Induction (Annexin V/PI Staining)

To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay is performed. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between viable, apoptotic, and necrotic cells.[13][14]

Experimental Protocol: Annexin V/PI Staining

-

Cell Treatment: Seed HeLa or MCF-7 cells in 6-well plates and treat with the IC₅₀ concentrations of this compound and Sodium Orthovanadate for 24 hours. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to each sample.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be Annexin V-negative and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.

Hypothetical Data Presentation:

| Treatment (at IC₅₀) | Cell Line | % Apoptotic Cells (Early + Late) |

| Untreated Control | HeLa | 5.2 |

| This compound | HeLa | 45.8 |

| Sodium Orthovanadate | HeLa | 52.3 |

| Untreated Control | MCF-7 | 4.8 |

| This compound | MCF-7 | 38.9 |

| Sodium Orthovanadate | MCF-7 | 48.1 |

In Vitro PTP1B Activity Assay

To directly assess the inhibitory effect of the compound on its hypothesized target, an in vitro PTP1B enzyme activity assay is crucial. This assay measures the dephosphorylation of a synthetic substrate by purified PTP1B enzyme.[3][16]

Experimental Protocol: In Vitro PTP1B Activity Assay

-

Reaction Setup: In a 96-well plate, add PTP1B assay buffer, purified recombinant PTP1B enzyme, and varying concentrations of this compound, 1-(4-hydroxyphenyl)pentan-1-one, and Sodium Orthovanadate.

-

Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C.

-

Initiate Reaction: Add the p-nitrophenyl phosphate (pNPP) substrate to each well to start the reaction.[3]

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., NaOH).

-

Absorbance Measurement: Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

-

Data Analysis: Calculate the percentage of PTP1B inhibition for each compound concentration and determine the IC₅₀ value.

Hypothetical Data Presentation:

| Compound | PTP1B Inhibition IC₅₀ (µM) |

| This compound | 5.8 |

| 1-(4-hydroxyphenyl)pentan-1-one | > 200 |

| Sodium Orthovanadate | 1.2 |

Visualizing the Workflow and Hypothesized Mechanism

To provide a clear visual representation of the experimental process and the underlying scientific rationale, we utilize Graphviz diagrams.

Caption: Experimental workflow for validating the biological efficacy.

Sources

- 1. Apoptosis in HeLa and MCF-7 cancer cells through anion channel and BCL2 | Oncotarget [oncotarget.com]

- 2. Synthetic Access to Aromatic α-Haloketones [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. α-Bromoketone synthesis by bromination [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Signaling pathways activated by PACAP in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sodium orthovanadate suppresses DNA damage-induced caspase activation and apoptosis by inactivating p53. | Sigma-Aldrich [sigmaaldrich.com]

- 9. Sodium orthovanadate induces the apoptosis of SH-SY5Y cells by inhibiting PIWIL2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. alpha-Bromo ketone substrate analogues are powerful reversible inhibitors of carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of genes and pathways associated with MDR in MCF-7/MDR breast cancer cells by RNA-seq analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Hormone Resistance in Two MCF-7 Breast Cancer Cell Lines is Associated with Reduced mTOR Signaling, Decreased Glycolysis, and Increased Sensitivity to Cytotoxic Drugs [frontiersin.org]

- 14. Protein Tyrosine Phosphatase-1B Inhibition Disrupts IL13Rα2-Promoted Invasion and Metastasis in Cancer Cells | MDPI [mdpi.com]

- 15. Sodium orthovanadate inhibits growth and triggers apoptosis of human anaplastic thyroid carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

The Synthesis of 2-Bromo-1-(4-hydroxyphenyl)pentan-1-one: A Cost-Effectiveness Analysis for the Modern Laboratory

For researchers and professionals in drug development, the efficient and economical synthesis of key intermediates is paramount. 2-Bromo-1-(4-hydroxyphenyl)pentan-1-one, a valuable building block in the synthesis of various pharmaceutical agents, can be prepared through several synthetic routes. This guide provides an in-depth, objective comparison of the most viable methods, focusing on cost-effectiveness, scalability, safety, and environmental impact. Experimental data from analogous reactions and established protocols are presented to support the analysis, empowering you to make an informed decision for your specific laboratory or production needs.

Introduction to Synthetic Strategies

The synthesis of this compound primarily revolves around two core strategies: a two-step approach involving the initial synthesis of the ketone precursor followed by bromination, and a more direct one-step approach starting from the pre-formed ketone. The choice between these pathways hinges on a careful consideration of raw material costs, reaction yields, operational complexity, and safety protocols.

This guide will dissect the following synthetic routes:

-

Route 1: The Two-Step Approach

-

Step 1: Synthesis of 1-(4-hydroxyphenyl)pentan-1-one

-

Method A: Friedel-Crafts Acylation of Phenol

-

Method B: Fries Rearrangement of Phenyl Pentanoate

-

-

Step 2: α-Bromination of 1-(4-hydroxyphenyl)pentan-1-one

-

Method i: Bromination with Elemental Bromine (Br₂)

-

Method ii: Bromination with N-Bromosuccinimide (NBS)

-

Method iii: "Green" Bromination with Sodium Bromide and Hydrogen Peroxide (NaBr/H₂O₂)

-

-

-

Route 2: The One-Step Approach

-

Direct α-bromination of commercially sourced 1-(4-hydroxyphenyl)pentan-1-one.

-

Visualizing the Synthetic Pathways

Figure 1. Overview of the primary synthetic routes to this compound.

Route 1: The Two-Step Synthesis - A Detailed Analysis

This approach offers greater control over the final product's purity and can be more cost-effective if the precursor ketone is not readily or economically available.

Step 1: Synthesis of 1-(4-hydroxyphenyl)pentan-1-one

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to an aromatic ring.[1] In this case, phenol is acylated with valeryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Causality Behind Experimental Choices: The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group. However, it can also coordinate with the Lewis acid catalyst, deactivating the ring and leading to O-acylation as a side reaction.[2] To favor C-acylation at the desired para-position, an excess of the Lewis acid is often necessary.[2] The reaction is typically run at low temperatures to control the exothermic reaction and improve regioselectivity.

Challenges and Considerations: A significant drawback of the Friedel-Crafts acylation is the use of stoichiometric or even excess amounts of AlCl₃, which can be moisture-sensitive and generates a substantial amount of acidic waste during workup.[1] The reaction can also be prone to polyalkylation, although this is less of an issue with acylation than alkylation.[3]

An alternative to direct Friedel-Crafts acylation is the Fries rearrangement.[4] This reaction involves the rearrangement of a phenolic ester (in this case, phenyl pentanoate) to a hydroxy aryl ketone, also catalyzed by a Lewis acid.[4] This method can offer better regioselectivity, with lower temperatures generally favoring the para-product.[4]

Causality Behind Experimental Choices: The Fries rearrangement proceeds through an initial O-acylation of phenol to form phenyl pentanoate, which is then rearranged. This two-step sequence can sometimes provide higher yields of the desired C-acylated product compared to a direct Friedel-Crafts acylation, especially when dealing with sensitive substrates.[2] The choice of solvent and temperature is critical in directing the rearrangement to the para position.[4]

Step 2: α-Bromination of 1-(4-hydroxyphenyl)pentan-1-one

Once the precursor ketone is synthesized, the next step is the selective bromination of the α-carbon. The presence of the activating hydroxyl group on the aromatic ring necessitates careful selection of the brominating agent and reaction conditions to avoid undesired ring bromination.[5]

The use of elemental bromine in a solvent like acetic acid is a traditional method for the α-bromination of ketones.[6] The reaction proceeds via an enol or enolate intermediate.

Causality Behind Experimental Choices: Acetic acid serves as both a solvent and a catalyst, promoting the formation of the enol tautomer, which is the reactive species towards bromine.[6] The reaction is typically performed at room temperature.

Challenges and Considerations: Elemental bromine is highly corrosive, toxic, and volatile, requiring handling in a well-ventilated fume hood with appropriate personal protective equipment.[7] The reaction also produces hydrogen bromide (HBr) as a byproduct, which can contribute to the acidity of the reaction mixture and potentially lead to side reactions.[8]

N-Bromosuccinimide (NBS) is a solid, crystalline reagent that is often a safer and more convenient alternative to liquid bromine.[7] It can be used for α-bromination of ketones, often in the presence of a radical initiator or an acid catalyst.[9][10]

Causality Behind Experimental Choices: For the α-bromination of ketones, NBS can react via an acid-catalyzed pathway, similar to Br₂. The use of a catalyst like KH₂PO₄ or Al₂O₃ can improve the reaction rate and selectivity.[9][10] The reaction is often carried out in a polar solvent like ethanol or methanol at reflux temperature.[9][10]

Challenges and Considerations: While safer than bromine, NBS is a strong irritant and should be handled with care.[11] Reactions involving NBS can be exothermic, and portion-wise addition of the reagent is often recommended to control the reaction temperature.[10] The succinimide byproduct must be removed during workup.

In line with the principles of green chemistry, an attractive alternative is the in-situ generation of bromine from a bromide salt, such as sodium bromide (NaBr), using an oxidant like hydrogen peroxide (H₂O₂).[12][13]

Causality Behind Experimental Choices: This method avoids the direct handling of elemental bromine.[13] The reaction is typically carried out in an aqueous medium or a mixture of water and an organic solvent.[12] The H₂O₂ oxidizes the bromide ions to bromine, which then reacts with the ketone. The only byproduct from the oxidant is water, making this a more environmentally benign approach.[13]

Challenges and Considerations: The reaction rate can be slower than with other methods, and careful control of the stoichiometry of H₂O₂ is necessary to avoid over-oxidation or side reactions. The pH of the reaction mixture can also influence the reaction's efficiency.

Route 2: The One-Step Synthesis - A Pragmatic Alternative

For laboratories where the precursor ketone, 1-(4-hydroxyphenyl)pentan-1-one, is commercially available at a reasonable cost, a one-step synthesis involving its direct bromination is the most straightforward approach. This route eliminates the need for the often-problematic Friedel-Crafts acylation or Fries rearrangement, saving time and resources.

The choice of bromination method (Br₂, NBS, or NaBr/H₂O₂) would then be based on the same considerations of safety, cost, and environmental impact as outlined in Step 2 of Route 1.